4-Bromo-3-fluorobenzene-1-carbothioamide
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Overview
Description
4-Bromo-3-fluorobenzene-1-carbothioamide is an organic compound that features both bromine and fluorine atoms attached to a benzene ring, along with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting bromofluorobenzene can then be reacted with thiourea to introduce the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorobenzene-1-carbothioamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfonamides.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromo-3-fluorobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluorobenzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the carbothioamide group.
1-Bromo-3-fluorobenzene: Similar structure but with different positioning of the fluorine atom.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a carbothioamide group.
Uniqueness
4-Bromo-3-fluorobenzene-1-carbothioamide is unique due to the presence of both bromine and fluorine atoms along with a carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H5BrFNS |
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Molecular Weight |
234.09 g/mol |
IUPAC Name |
4-bromo-3-fluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5BrFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) |
InChI Key |
NOHRKUWJPFMYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)F)Br |
Origin of Product |
United States |
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